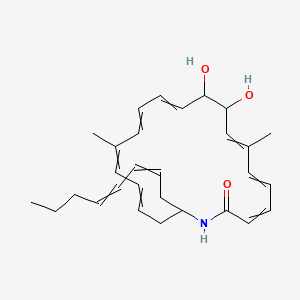

Heronamide C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

海龙酰胺 C 具有多种科学研究应用:

作用机制

准备方法

海龙酰胺 C 的合成涉及高度模块化的策略。 该策略包括使用模块化铃木偶联和内部炔烃的硼基化/质子化 . 合成路线始于关键中间体的制备,然后将其组装成最终的大环内酰胺结构。 反应条件通常涉及使用硼酸酯和其他试剂来促进偶联反应 .

化学反应分析

海龙酰胺 C 经历了几种类型的化学反应,包括:

氧化: 海龙酰胺 C 可以被氧化以形成各种衍生物。

还原: 还原反应可以改变聚烯结构中的双键。

环加成: 海龙酰胺 C 可以进行分子内环加成反应,例如 [6π+4π] 和 [6π+6π] 环加成反应,以形成不同的产物

这些反应中常用的试剂包括氧化剂、还原剂和用于光化学反应的光源。 这些反应形成的主要产物包括海龙酰胺 A 和海龙酰胺 B .

相似化合物的比较

属性

IUPAC Name |

9,10-dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-18,21-23,26-28,31-32H,4-5,19-20H2,1-3H3,(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZNSWBEDCHESP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCC1CC=CC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary biological activity of Heronamide C and how does it interact with its target?

A1: this compound is a potent antifungal agent. [] Research suggests that it exerts its antifungal effects by binding to cell membranes, specifically targeting saturated hydrocarbon chains within lipid membranes. [] This interaction disrupts membrane integrity and microdomain structure, ultimately leading to abnormal cell wall morphology in susceptible organisms like fission yeast. []

Q2: How important is the C16-C17 double bond for this compound's antifungal activity?

A2: The C16-C17 double bond in this compound is crucial for its antifungal activity. Studies using a synthetic analog, 16,17-Dihydrothis compound (lacking the double bond), showed a significant decrease in antifungal potency. [, ] This highlights the essential role of this structural feature in this compound's mechanism of action.

Q3: What is the significance of this compound's stereochemistry for its biological activity?

A3: this compound exhibits chiral recognition with cell membrane components, indicating that its three-dimensional structure is essential for its biological activity. [, ] Further research with the synthetic enantiomer, ent-Heronamide C, confirmed the importance of stereochemistry, as it also exhibited reduced antifungal activity. [, ] This suggests a specific interaction with a chiral target within the cell membrane.

Q4: How does the structure of this compound's hydrocarbon tail influence its activity?

A4: Comparing this compound with another related polyene macrolactam, BE-14106, revealed that the hydrocarbon tail structure significantly impacts antifungal activity. [] BE-14106, possessing one less acetate unit in its hydrocarbon tail compared to this compound, was found to be four times less potent against fission yeast. [] This suggests that the specific length and composition of the hydrocarbon tail are important for optimal interaction with target membranes.

Q5: What is known about the biosynthesis of this compound?

A5: this compound is produced by marine-derived Streptomyces species. [, ] Genomic analysis of Streptomyces sp. TP-A0871 revealed the presence of a biosynthetic gene cluster (BGC) responsible for this compound production. [] This BGC is suggested to utilize polyketide synthase (PKS) machinery for assembling the molecule's core structure. [, ] Interestingly, Heronamides A and B, two related compounds, are formed through spontaneous thermal [6π + 4π] and photochemical [6π + 6π] intramolecular cycloadditions of this compound. [, ] This highlights an unusual biosynthetic pathway where the final products are generated through non-enzymatic modifications of a precursor molecule.

Q6: What are the structural features of this compound?

A6: this compound is a 20-membered polyene macrolactam. [, ] While its exact molecular formula and weight are not specified in the provided abstracts, its structure consists of two polyene units connected by an amide linkage, with a macrocyclic ring incorporating a C8,C9-diol moiety and a hydrocarbon tail. [] The stereochemistry of specific carbons, particularly C19 and the two hydroxylated methine carbons, is crucial for its activity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide](/img/structure/B561716.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)